2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride
Description
This compound is a fluorinated and trifluoromethyl-substituted phenylacetic acid derivative in its hydrochloride salt form. The presence of both fluorine and trifluoromethyl groups on the aromatic ring enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting or enzyme inhibition . The hydrochloride salt improves aqueous solubility, a critical feature for bioavailability in drug formulations .
Properties
IUPAC Name |
2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2.ClH/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13;/h1-3,7H,14H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFKIHFLNLOCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride typically involves the reaction of 2-trifluoromethylbenzaldehyde with glycine[2][2]. The reaction conditions usually include the use of solvents like DMSO, PEG300, and Tween 80, followed by the addition of water to obtain a clear solution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of new compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different fluorinated derivatives, while substitution reactions could introduce new functional groups to the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid hydrochloride has been investigated for its role as a pharmacological agent. Its structural similarity to amino acids allows it to interact with various biological targets, particularly in the modulation of neurotransmitter systems.
Case Study: α7 Nicotinic Acetylcholine Receptors
Research indicates that compounds similar to 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid can selectively target α7 nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases. Studies have shown that selective agonists can enhance cognitive performance and offer therapeutic benefits in conditions like Alzheimer's disease .
Neuropharmacology
Due to its ability to influence neurotransmitter pathways, this compound is being explored for its potential effects on mood disorders and anxiety. The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
Case Study: Anxiety Models
In preclinical models of anxiety, analogs of this compound have demonstrated anxiolytic effects. These findings suggest that further exploration could lead to new treatments for anxiety disorders, leveraging the compound's unique chemical properties to enhance efficacy while minimizing side effects.
Biochemical Probes
The compound serves as a valuable biochemical probe for studying metabolic pathways involving amino acids. Its fluorinated structure allows for enhanced detection in various analytical techniques such as NMR spectroscopy and mass spectrometry.
The synthesis of 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid hydrochloride is of interest in developing new fluorinated pharmaceuticals. The introduction of fluorine atoms can significantly alter the pharmacokinetic properties of drug candidates.
Case Study: Synthesis Pathways
Innovative synthetic routes have been developed that utilize this compound as an intermediate in the preparation of more complex fluorinated molecules, demonstrating its versatility in drug design .
Mechanism of Action
The mechanism by which 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 2-Amino-2-(3-(trifluoromethyl)phenyl)acetic acid hydrochloride Difference: Lacks the 3-fluoro substituent present in the target compound. Impact: Reduced electronegativity and steric effects may alter binding affinity to biological targets compared to the fluoro-trifluoromethyl analog .
- 2-Amino-2-(3,4,5-trimethoxyphenyl)acetic acid hydrochloride Difference: Methoxy groups replace fluorine/trifluoromethyl groups.
Functional Group Modifications
- 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone Difference: Ketone group replaces the acetic acid moiety. Impact: The ketone may participate in different metabolic pathways (e.g., reduction vs. hydrolysis), affecting pharmacokinetics .
- 2-Amino-5-Bromophenol Hydrochloride Difference: Phenol core instead of acetic acid; bromo substituent. 19.2–50.8% for phenol derivatives) .
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound significantly increases logP compared to methoxy or hydroxyl analogs, enhancing membrane permeability .
- Solubility: Hydrochloride salts of amino-substituted phenylacetic acids generally exhibit >10 mg/mL solubility in water, critical for injectable formulations .
- Stability: Fluorine atoms resist metabolic oxidation, prolonging half-life relative to non-halogenated analogs .
Biological Activity
2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid; hydrochloride is a synthetic amino acid derivative notable for its potential biological activities, particularly in the field of medicinal chemistry. Its unique trifluoromethyl group contributes to its pharmacological properties, influencing interactions with biological targets.
The compound has the following chemical properties:
- Molecular Formula : C9H6F4N O2·HCl
- Molecular Weight : 271.6 g/mol
- CAS Number : 1213079-27-6
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to modify lipophilicity and electronic properties. The introduction of a trifluoromethyl group can increase the potency of compounds by improving binding affinity to target proteins, such as enzymes and receptors involved in various metabolic pathways.
Inhibition Studies
A study highlighted the role of fluorinated compounds in inhibiting enzymes related to cancer pathways. Specifically, compounds similar to 2-amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid were evaluated for their ability to inhibit branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. The study demonstrated that modifications at the phenyl ring significantly affected enzyme inhibition potency, with trifluoromethyl substitutions leading to improved activity .
Case Studies
- Anticancer Activity : In a study involving various fluorinated amino acids, it was found that those with trifluoromethyl substitutions showed significant inhibitory effects on tumor growth in preclinical models. The mechanism was attributed to altered metabolic pathways that led to reduced availability of branched-chain amino acids for tumor proliferation .
- Neurotransmitter Uptake Inhibition : Another investigation focused on the impact of fluorinated compounds on neurotransmitter systems. The presence of a trifluoromethyl group enhanced the inhibition of serotonin uptake, indicating potential applications in treating mood disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C9H6F4N O2·HCl |
| Molecular Weight | 271.6 g/mol |
| CAS Number | 1213079-27-6 |
| Biological Target | BCAT1/2 |
| Inhibition Potency (IC50) | <0.5 mM |
Q & A
Q. What are the optimal synthetic routes for producing 2-Amino-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Use amine formation/cyclocondensation with precursors like 2-amino-5-chloro-2'-fluorobenzophenone and ethyl glycinate under controlled pH and temperature to minimize side reactions .
- Optimize solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., diethylaminoethyl chloride hydrochloride) to improve yield .
- Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediate formation .
- Quality Control : Isolate the hydrochloride salt via recrystallization from ethanol/water mixtures to enhance purity (>97%) .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Primary Techniques :
- ¹H/¹⁹F NMR : Resolve aromatic proton environments and confirm trifluoromethyl group integrity (δ ~ -60 ppm for CF₃) .
- HPLC-MS : Use a C18 column with 0.1% TFA in acetonitrile/water gradients to detect impurities (<0.5%) .
- Elemental Analysis : Validate stoichiometry of C, H, N, and Cl to confirm hydrochloride salt formation .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous systems?
Methodological Answer:
- Solubility Profiling :
- Conduct pH-dependent solubility studies (pH 1–7) using phosphate buffers. The hydrochloride salt typically exhibits enhanced solubility below pH 3 due to protonation of the amine group .
- Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation .
Q. What precursors and intermediates are critical for scalable synthesis?
Methodological Answer:
- Key Precursors :
Advanced Research Questions
Q. How do electronic effects of the 3-fluoro-5-(trifluoromethyl)phenyl group influence receptor binding or enzyme inhibition?
Methodological Answer:
- Computational Approaches :
- Perform DFT calculations to map electron-withdrawing effects of fluorine substituents on aromatic ring charge distribution .
- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., GABA receptors) and compare with non-fluorinated analogs .
- Experimental Validation : Conduct in vitro enzyme assays (IC₅₀ determination) under varying pH and ionic strength to correlate electronic effects with activity .
Q. How can stereochemical challenges during synthesis be addressed to isolate enantiopure forms?
Methodological Answer:
- Chiral Resolution :
- Dynamic Kinetic Resolution : Optimize reaction temperature and catalyst (e.g., Ru-BINAP) to minimize racemization .
Q. What environmental impacts arise from the degradation of the trifluoromethyl group?
Methodological Answer:
- Degradation Tracking :
- Simulate hydrolysis (pH 7–9, 50°C) and analyze products via LC-MS/MS to detect trifluoroacetic acid (TFA), a persistent environmental pollutant .
- Compare degradation pathways with fluorinated analogs (e.g., 2-fluoro-5-(trifluoromethoxy)phenylacetic acid) to assess structural influences on TFA release .
Q. How can contradictions in spectral data (e.g., NMR signal overlap) be resolved?
Methodological Answer:
- Advanced NMR Techniques :
- Orthogonal Validation : Cross-reference with IR (C=O stretch ~1700 cm⁻¹) and X-ray crystallography for unambiguous structural confirmation .
Q. What strategies mitigate batch-to-batch variability in industrial-scale synthesis?
Methodological Answer:
Q. How does this compound compare structurally and functionally to analogs like 2-(1-amino-2,2,2-trifluoroethyl)-4-chloro-phenol hydrochloride?
Methodological Answer:
- Comparative Studies :
- Perform SAR (Structure-Activity Relationship) analysis by synthesizing analogs with varying substituents (e.g., chloro vs. methyl groups) .
- Evaluate biological activity differences (e.g., logP, binding affinity) using radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
